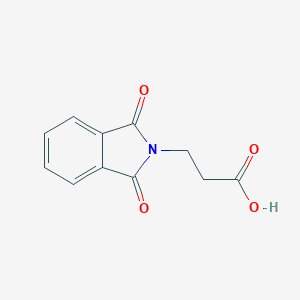
3-邻苯二甲酰亚胺丙酸
概述
描述
3-Phthalimidopropionic acid is an organic compound with the molecular formula C11H9NO4. It is a white crystalline powder known for its stability and solubility in methanol . This compound is often used in organic synthesis and has various applications in scientific research.
科学研究应用
3-Phthalimidopropionic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Mode of Action
It’s likely that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes . .
Biochemical Pathways
It’s possible that this compound could influence a variety of pathways, depending on its targets
Pharmacokinetics
These properties would determine the compound’s bioavailability, or the extent and rate at which it reaches its site of action . More research is needed to understand the pharmacokinetics of 3-Phthalimidopropionic acid.
Result of Action
These effects would depend on the compound’s targets and mode of action
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s ability to interact with its targets and exert its effects . .
准备方法
Synthetic Routes and Reaction Conditions: 3-Phthalimidopropionic acid can be synthesized through the reaction of phthalic anhydride with β-alanine. The reaction typically involves heating phthalic anhydride with β-alanine in the presence of a suitable solvent such as acetic acid . The reaction mixture is then cooled, and the product is crystallized out.
Industrial Production Methods: In industrial settings, the production of 3-phthalimidopropionic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
化学反应分析
Types of Reactions: 3-Phthalimidopropionic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the phthalimide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Produces amines.
Substitution: Produces substituted phthalimidopropionic acids.
相似化合物的比较
- 2-Phthalimidopropionic acid
- 4-Amino-L-phenyl-N-phthalylalanine ethyl ester
- DL-2-Aminopropionic anhydride
- O-Phthalimide
Comparison: 3-Phthalimidopropionic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interactions. Compared to similar compounds, it offers distinct reactivity and stability, making it valuable in both research and industrial applications .
属性
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c13-9(14)5-6-12-10(15)7-3-1-2-4-8(7)11(12)16/h1-4H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXHRZUOTPMGEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187019 | |
| Record name | 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3339-73-9 | |
| Record name | N-Phthaloyl-β-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3339-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phthalimidopropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003339739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3339-73-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401084 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dihydro-1,3-dioxo-2H-isoindole-2-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.077 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PHTHALIMIDOPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5UY4ERZ0T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 3-Phthalimidopropionic acid in co-crystal formation?
A1: 3-Phthalimidopropionic acid readily forms co-crystals with compounds like caffeine []. The crystal structure reveals that the phthalimide ring within 3-Phthalimidopropionic acid remains essentially planar. This planarity, along with the presence of a carboxylic acid group, facilitates hydrogen bonding interactions with co-crystallized molecules. In the case of caffeine, an O—H⋯N hydrogen bond forms between the carboxylic acid group of 3-Phthalimidopropionic acid and a nitrogen atom in caffeine. These interactions are crucial for the stability and packing arrangement within the co-crystal structure [].
Q2: How does the chemical structure of 3-Phthalimidopropionic acid derivatives influence their biological activity?
A2: Research suggests that modifications to the structure of 3-Phthalimidopropionic acid can significantly impact its biological activity, particularly its antibacterial properties []. For instance, introducing a 4-hydroxyphenyl group at the second carbon of the propanoic acid chain led to enhanced antibacterial activity against specific gram-negative bacteria, compared to 3-Phthalimidopropionic acid alone []. This highlights the importance of structure-activity relationship (SAR) studies in optimizing the desired biological effects of these compounds.
Q3: What are the potential applications of 3-Phthalimidopropionic acid derivatives in medicinal chemistry?
A3: Studies demonstrate that 3-Phthalimidopropionic acid derivatives exhibit promising anti-inflammatory and antinociceptive properties []. Specifically, a derivative formed by reacting 3-Phthalimidopropionic acid with isopropylamine displayed significant analgesic effects in animal models, even surpassing the efficacy of common analgesics like indomethacin []. This finding underscores the potential of 3-Phthalimidopropionic acid derivatives as lead compounds for developing novel pain management therapies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

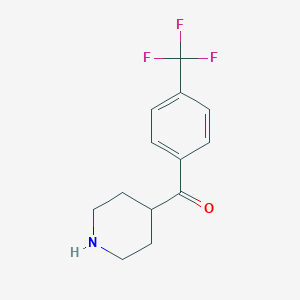
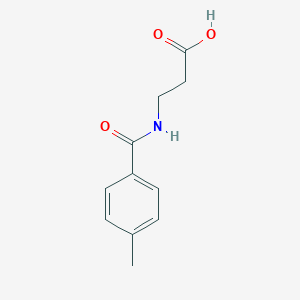
![5-Allylsulfanyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B182065.png)
![(S)-Propyl 4-ethyl-4-hydroxy-8-methoxy-3-oxo-3,4-dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylate](/img/structure/B182066.png)
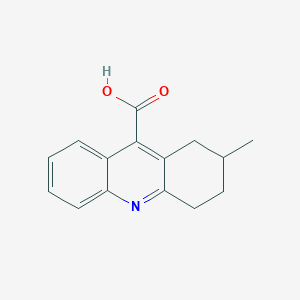

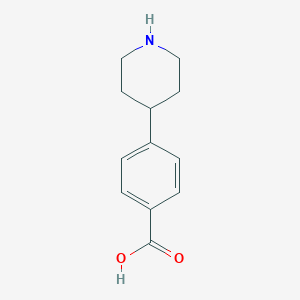
![2-[(2-Hydroxyethyl)amino]benzoic acid](/img/structure/B182072.png)
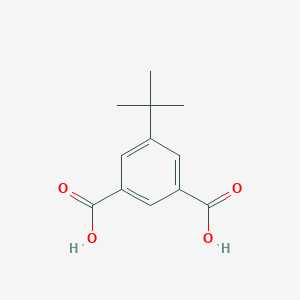
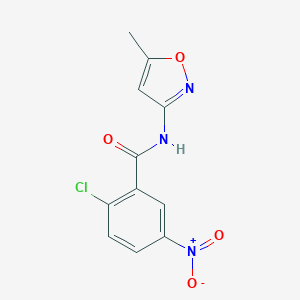
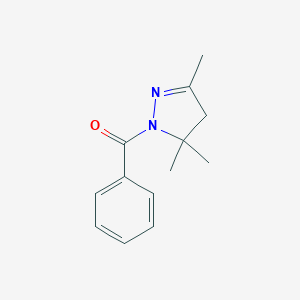
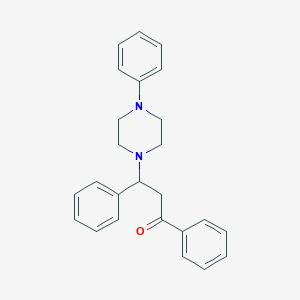
![5-Fluoroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B182085.png)
